2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile
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Overview
Description
2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a tert-butyl group, a chlorophenyl group, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinonitrile core, followed by the introduction of the tert-butyl and chlorophenyl groups through substitution reactions. The amino group is then introduced via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.
Scientific Research Applications
2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinonitrile derivatives with varying substituents, such as:
- 2-Amino-6-(tert-butyl)-4-(4-fluorophenyl)nicotinonitrile
- 2-Amino-6-(tert-butyl)-4-(4-bromophenyl)nicotinonitrile
Uniqueness
What sets 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile apart is the specific combination of substituents, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-amino-6-tert-butyl-4-(4-chlorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-16(2,3)14-8-12(13(9-18)15(19)20-14)10-4-6-11(17)7-5-10/h4-8H,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKPZAQJUMQJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=C(C=C2)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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